molecular formula C21H18N2O2 B6141004 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone

3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone

Cat. No. B6141004
M. Wt: 330.4 g/mol
InChI Key: UYVZMSQLOIPJRF-UHFFFAOYSA-N
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Description

3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone, also known as INH1, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. INH1 belongs to a class of compounds called small molecule inhibitors that are designed to target specific cellular pathways involved in cancer cell growth and proliferation.

Mechanism of Action

3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone works by targeting a specific cellular pathway called the RhoA pathway, which is involved in cancer cell growth and proliferation. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone inhibits the activity of a protein called RhoA, which is overexpressed in many types of cancer cells. By inhibiting RhoA activity, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone is able to prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has also been shown to induce changes in cellular morphology and cytoskeleton organization, which are important for maintaining cellular integrity and function.

Advantages and Limitations for Lab Experiments

3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has several advantages for lab experiments, including its high potency and specificity for targeting the RhoA pathway. However, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone also has some limitations, including its potential toxicity and side effects in vivo. Additionally, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.

Future Directions

There are several future directions for research on 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone and its potential therapeutic applications. One area of research is to further elucidate the molecular mechanisms of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone action and its effects on cancer cell signaling pathways. Another area of research is to investigate the potential of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy and safety of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone in vivo and in clinical trials.

Synthesis Methods

3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzophenone with isonicotinic acid to form 4-isonicotinoylphenylamine. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone.

Scientific Research Applications

3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer progression.

properties

IUPAC Name

1-phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(16-4-2-1-3-5-16)12-15-23-19-8-6-17(7-9-19)21(25)18-10-13-22-14-11-18/h1-11,13-14,23H,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVZMSQLOIPJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one

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